4-[(4-Bromobenzyl)oxy]benzoyl chloride
Description
4-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS No. 1160249-68-2) is a benzoyl chloride derivative characterized by a 4-bromobenzyloxy substituent at the para position of the benzoyl group. Its molecular formula is C₁₅H₁₂BrClO₃, with a molecular weight of 355.61 g/mol and a purity of 97% in commercial preparations . The compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceutical agents due to its reactive acyl chloride group .
Key physical properties include:
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWECFSGOTJYEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675494 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-54-4 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62290-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-[(4-Bromobenzyl)oxy]benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
4-[(4-Bromobenzyl)oxy]benzoic acid+Thionyl chloride→4-[(4-Bromobenzyl)oxy]benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 4-[(4-Bromobenzyl)oxy]benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used to hydrolyze the benzoyl chloride group.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-[(4-Bromobenzyl)oxy]benzoic acid: Formed from hydrolysis.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common reactions include:
- Formation of Amides : Reaction with amines.
- Formation of Esters : Reaction with alcohols.
- Hydrolysis : Produces 4-[(4-Bromobenzyl)oxy]benzoic acid when treated with water or aqueous base.
Biological Applications
Proteomics Research
4-[(4-Bromobenzyl)oxy]benzoyl chloride is utilized for modifying biomolecules in proteomics. It allows researchers to label proteins and study their interactions in biological systems. This modification can enhance the detection and quantification of proteins in complex mixtures.
Antimicrobial Activity
Studies have suggested that compounds derived from this compound exhibit antimicrobial properties. For instance, derivatives created through acylation showed promising results against various bacterial strains, highlighting its potential in developing new antibiotics .
Pharmaceutical Applications
Precursor for Drug Development
This compound acts as a precursor in synthesizing pharmaceutical agents. Its ability to form various derivatives makes it valuable for creating drugs with specific biological activities. The presence of the bromine atom enhances its reactivity, allowing for further modifications that can lead to improved pharmacological profiles .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique properties allow it to be integrated into formulations that require specific chemical characteristics, such as stability and reactivity.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Benzyloxy Group
Halogen-Substituted Derivatives
Key Observations :
- Bromine substituents increase molecular weight and steric bulk compared to chlorine or fluorine .
- Dichloro derivatives (e.g., 3,4-dichlorobenzyl) enhance electrophilicity, favoring nucleophilic acyl substitution .
- Meta-substituted analogs (e.g., 3-position) exhibit distinct reactivity profiles due to electronic and steric effects .
Alkoxy Chain-Length Variation
Key Observations :
- Longer alkoxy chains improve solubility in non-polar solvents .
Positional Isomerism and Reactivity
Para vs. Meta Substituents :
Ortho Effects :
- Compounds like 5-chloro-2-[(3-methylbenzyl)oxy]benzoic acid () demonstrate that ortho substituents can hinder reactivity due to steric crowding, a factor less prominent in the para-substituted target compound.
Biological Activity
4-[(4-Bromobenzyl)oxy]benzoyl chloride, a compound with significant potential in biochemical applications, is characterized by its ability to interact with biological systems. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in proteomics and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉BrClO₂, with a molecular weight of 309.67 g/mol. The compound features a benzoyl chloride core substituted with a bromobenzyl ether group, enhancing its reactivity and biological interactions. The presence of bromine atoms is particularly noteworthy as they can influence the compound's biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Nitration : Introduction of nitro groups to the aromatic ring.
- Hydrolysis : Conversion of nitrated intermediates into hydroxyl derivatives.
- Bromination : Substitution reactions to introduce bromine.
- Acylation : Formation of the benzoyl chloride moiety.
This multi-step synthesis allows for the generation of high yields and purity, essential for subsequent biological evaluations.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction leads to significant modifications in protein structure and function, influencing various cellular processes:
- Protein Modification : The compound alters the conformation and activity of target proteins, which can impact cellular signaling pathways.
- Gene Expression Regulation : By modifying key signaling proteins, it may affect transcription factors and other regulatory proteins involved in gene expression.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Proteomics Research : It has been utilized in studies focusing on protein dynamics and interactions due to its ability to modify proteins covalently.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties against various bacterial strains .
Case Studies
Several studies have highlighted the biological implications of using this compound:
-
Study on Protein Interactions :
- Researchers used this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results demonstrated altered enzyme kinetics and substrate specificity due to covalent modifications.
- Antimicrobial Assessment :
- Cell Signaling Studies :
Summary Table of Biological Activities
Q & A
Q. What are the recommended storage conditions for 4-[(4-Bromobenzyl)oxy]benzoyl chloride to ensure its stability?
- Methodological Answer: Store the compound in a tightly sealed, corrosion-resistant container under inert gas (e.g., nitrogen) to prevent hydrolysis. Maintain a cool (below 25°C), dry, and well-ventilated environment, away from incompatible materials such as strong oxidizers, bases, amines, and alcohols. Use desiccants or moisture traps in storage areas to minimize exposure to humidity .
Q. What personal protective equipment (PPE) is required for safe handling?
- Methodological Answer: Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Use respiratory protection (NIOSH-approved mask) if local exhaust ventilation is insufficient. Conduct operations in a fume hood to avoid inhalation of vapors or aerosols. After handling, wash thoroughly with soap and water, even if no direct contact is observed .
Q. How should accidental spills or exposure be managed?
- Methodological Answer: For skin contact: Immediately rinse with copious water for ≥15 minutes and remove contaminated clothing. For eye exposure: Flush with water for ≥15 minutes, ensuring eyelids are held open. In case of inhalation, move the affected individual to fresh air and monitor for respiratory distress. In all cases, seek medical attention and provide the SDS to healthcare providers .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis of this compound during reactions?
- Methodological Answer: Use anhydrous solvents (e.g., dichloromethane, THF) pre-dried with molecular sieves. Perform reactions under an inert atmosphere (argon or nitrogen) and maintain temperatures below 0°C for moisture-sensitive steps. Employ Schlenk line techniques for air-sensitive reactions. Monitor reaction progress via TLC or FTIR to detect premature hydrolysis .
Q. What analytical techniques are optimal for characterizing this compound and verifying purity?
- Methodological Answer:
- Structural confirmation: Use H/C NMR to identify aromatic protons and the acyl chloride group. IR spectroscopy can confirm the C=O stretch (~1760 cm).
- Purity analysis: Employ HPLC with a C18 column (UV detection at 254 nm) or GC-MS with derivatization (e.g., methanolysis to methyl ester).
- Mass spectrometry: Compare fragmentation patterns with NIST reference data for analogous benzoyl chlorides .
Q. How can contradictory reactivity data in literature be resolved for nucleophilic substitutions involving this compound?
- Methodological Answer: Design controlled experiments to isolate variables such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst presence (e.g., DMAP). Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates with different nucleophiles (amines vs. alcohols). Validate results using computational chemistry (DFT) to model transition states and electronic effects .
Q. What strategies optimize the synthesis of amide derivatives from this acyl chloride?
- Methodological Answer: Employ the Schotten-Baumann method: Dissolve the acyl chloride in a non-polar solvent (e.g., diethyl ether) and add dropwise to a biphasic mixture of the amine in aqueous NaOH. Stir vigorously to maximize interfacial contact. Alternatively, use Hünig’s base (DIPEA) in anhydrous DCM for non-aqueous conditions. Isolate products via acid-base extraction and confirm by H NMR .
Q. How can thermal stability and decomposition pathways be analyzed?
- Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For mechanistic insights, use GC-MS to analyze off-gasses (e.g., CO or HCl) and FTIR to track functional group changes during controlled heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
